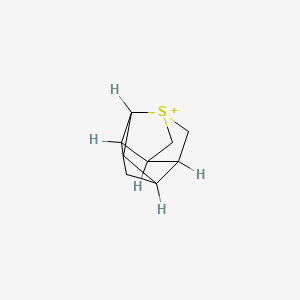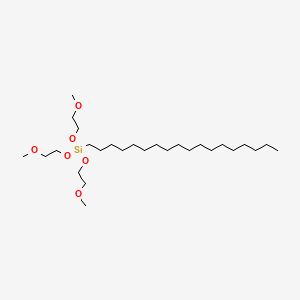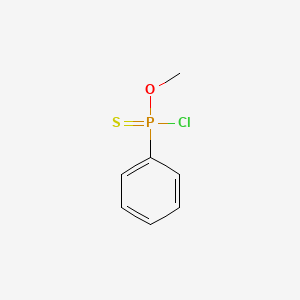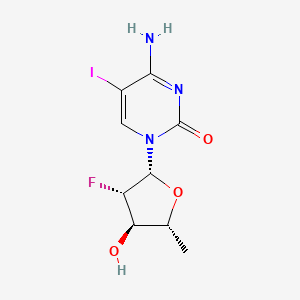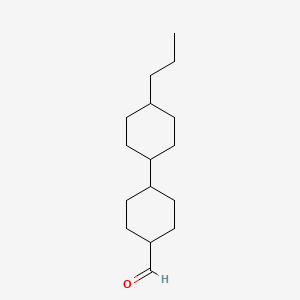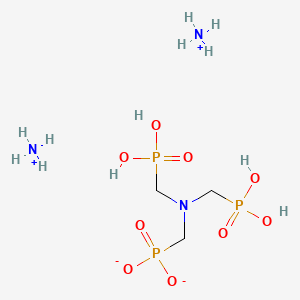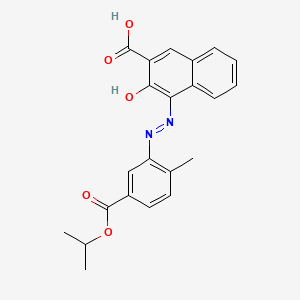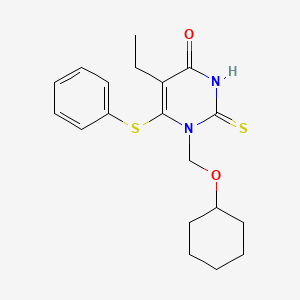
5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-((Cyclohexyloxy)methyl)-6-(Phenylthio)-2-thiouracil ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Ethyl-, Cyclohexyloxy-, Phenylthio- und Thiouracilgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Ethyl-1-((Cyclohexyloxy)methyl)-6-(Phenylthio)-2-thiouracil umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Der Prozess kann Folgendes beinhalten:
Bildung der Cyclohexyloxygruppe: Dieser Schritt beinhaltet die Reaktion von Cyclohexanol mit einem geeigneten Alkylierungsmittel unter basischen Bedingungen.
Einführung der Phenylthiogruppe: Dies kann durch Reaktion eines Phenylthiols mit einem geeigneten Halogenid oder Sulfonatester erreicht werden.
Aufbau des Thiouracil-Kerns: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers, wie z. B. eines Thioharnstoffderivats, unter sauren oder basischen Bedingungen.
Endgültige Montage: Die Zwischenverbindungen werden dann unter kontrollierten Bedingungen kombiniert, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, ein Hochdurchsatz-Screening von Reaktionsbedingungen und die Entwicklung effizienter Reinigungsmethoden umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Ethyl-1-((Cyclohexyloxy)methyl)-6-(Phenylthio)-2-thiouracil kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Phenylthiogruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Der Thiouracil-Kern kann reduziert werden, um Dihydroderivate zu bilden.
Substitution: Die Ethyl- und Cyclohexyloxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Sulfonatester.
Hauptprodukte, die gebildet werden
Oxidationsprodukte: Sulfoxide, Sulfone.
Reduktionsprodukte: Dihydroderivate.
Substitutionsprodukte: Verschiedene alkylierte oder funktionalisierte Derivate.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-((Cyclohexyloxy)methyl)-6-(Phenylthio)-2-thiouracil hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wegen seiner möglichen biologischen Aktivität untersucht, einschließlich antimikrobieller und Antikrebsaktivität.
Medizin: Wegen seiner möglichen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung untersucht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:
Bindung an Enzyme: Hemmung oder Modulation der Aktivität von Schlüsselenzymen, die an Stoffwechselwegen beteiligt sind.
Wechselwirkung mit Rezeptoren: Modulation der Aktivität von Zellrezeptoren und Signalwegen.
Veränderung der Genexpression: Beeinflussung der Expression von Genen, die an verschiedenen biologischen Prozessen beteiligt sind.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cellular receptors and signaling pathways.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Methyl-1-hexen: Eine einfachere Verbindung mit einer ähnlichen Alkylgruppe.
1-Ethyl-5-methylcyclohexen: Eine weitere Verbindung mit einer Cyclohexylgruppe.
Thiouracil-Derivate: Verbindungen mit einem ähnlichen Thiouracil-Kern, aber unterschiedlichen Substituenten.
Einzigartigkeit
5-Ethyl-1-((Cyclohexyloxy)methyl)-6-(Phenylthio)-2-thiouracil ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die ihm spezifische chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
136160-41-3 |
|---|---|
Molekularformel |
C19H24N2O2S2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1-(cyclohexyloxymethyl)-5-ethyl-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C19H24N2O2S2/c1-2-16-17(22)20-19(24)21(13-23-14-9-5-3-6-10-14)18(16)25-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,20,22,24) |
InChI-Schlüssel |
SJTXRYWYJVKJBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(C(=S)NC1=O)COC2CCCCC2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





